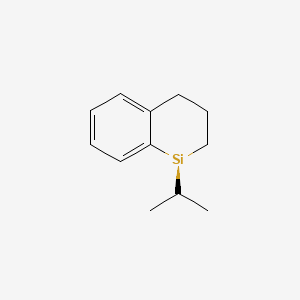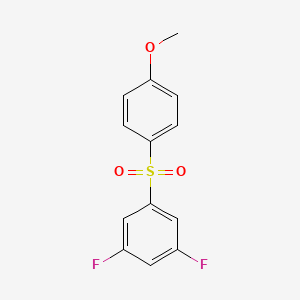![molecular formula C25H27F B14187107 4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene CAS No. 921605-48-3](/img/structure/B14187107.png)
4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a butyl group, a fluoro substituent, and a propylphenyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene typically involves multiple steps, including electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the butyl and propyl groups . The fluoro substituent can be introduced through halogenation reactions using reagents like fluorine gas or other fluorinating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the fluoro substituent to a hydrogen atom, yielding a non-fluorinated derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogenation using fluorine gas (F2) or other halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield butylfluorobenzoic acid, while reduction can produce butylphenylbenzene.
科学的研究の応用
4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene involves its interaction with molecular targets through various pathways. The fluoro substituent can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity. The aromatic structure allows for π-π interactions with other aromatic systems, contributing to its overall effect .
類似化合物との比較
Similar Compounds
1-Fluoro-4-[(4-propylphenyl)ethynyl]benzene: Similar structure with an ethynyl group instead of a butyl group.
2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: Contains multiple fluoro substituents and a propyl group.
4’‘-Ethyl-2’-fluoro-4-propyl-1,1’4’,1’'-terphenyl: Similar structure with an ethyl group instead of a butyl group.
Uniqueness
4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene is unique due to its specific combination of substituents, which can influence its chemical reactivity and potential applications. The presence of both butyl and propyl groups, along with the fluoro substituent, provides distinct properties compared to other similar compounds.
特性
CAS番号 |
921605-48-3 |
|---|---|
分子式 |
C25H27F |
分子量 |
346.5 g/mol |
IUPAC名 |
4-butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene |
InChI |
InChI=1S/C25H27F/c1-3-5-7-20-10-17-24(25(26)18-20)23-15-13-22(14-16-23)21-11-8-19(6-4-2)9-12-21/h8-18H,3-7H2,1-2H3 |
InChIキー |
RWIFDYRQHSCLND-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CCC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-hydroxy-6-(2-phenylacetamido)benzo[b]thiophene-2-carboxamide](/img/structure/B14187033.png)
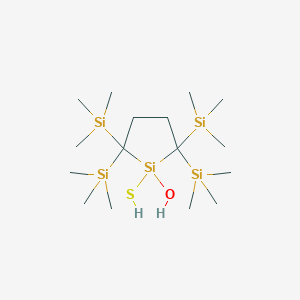
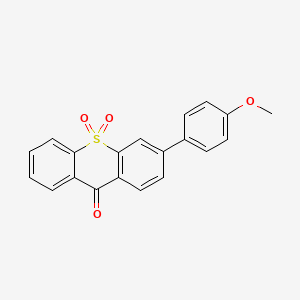
silane](/img/structure/B14187046.png)
![3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol](/img/structure/B14187051.png)
![Ethyl 4-[(2-aminoethyl)carbamoyl]benzene-1-sulfonate](/img/structure/B14187052.png)
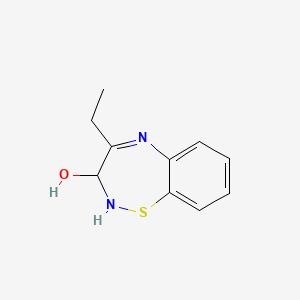
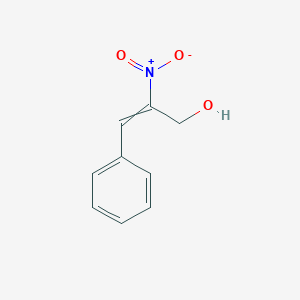
![Benzoic acid, 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-](/img/structure/B14187071.png)
![5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one](/img/structure/B14187074.png)
![2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14187080.png)
![Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14187083.png)
